molecular formula C10H12N2O2 B12971718 (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid

(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid

Cat. No.: B12971718
M. Wt: 192.21 g/mol
InChI Key: PXIMLZIMTGCTQP-KPKJPENVSA-N
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Description

(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid typically involves the condensation of 2-methylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acetic acid or hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydrazone group can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form hydrazines or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Azines or nitroso compounds.

    Reduction: Hydrazines or primary amines.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)propanoic acid
  • (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)butanoic acid
  • (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)pentanoic acid

Uniqueness

(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid is unique due to its specific hydrazone linkage and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-[2-[(E)-(methylhydrazinylidene)methyl]phenyl]acetic acid

InChI

InChI=1S/C10H12N2O2/c1-11-12-7-9-5-3-2-4-8(9)6-10(13)14/h2-5,7,11H,6H2,1H3,(H,13,14)/b12-7+

InChI Key

PXIMLZIMTGCTQP-KPKJPENVSA-N

Isomeric SMILES

CN/N=C/C1=CC=CC=C1CC(=O)O

Canonical SMILES

CNN=CC1=CC=CC=C1CC(=O)O

Origin of Product

United States

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